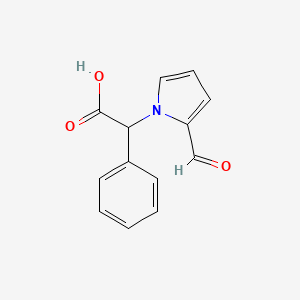
2-(3-氟苯基氨基)乙酸
描述
2-(3-Fluorophenylamino)acetic acid (2-FPAA) is a derivative of acetic acid, containing a fluorinated phenyl group. It is a chiral compound, with the two enantiomers, (R)-2-FPAA and (S)-2-FPAA, having different properties. 2-FPAA has been studied in both academic and pharmaceutical research, due to its potential applications in drug synthesis and other areas.
科学研究应用
反应性和光谱分析
对卤代苯乙酸进行了详细的计算研究,包括2-(3-氟苯基氨基)乙酸。这项研究揭示了这些分子的结构特性、反应性和酸度的见解。它还深入探讨了各种分子描述符,如富均函数、局部软度和亲电性。此外,该研究提供了振动光谱的预测和比较,这对于理解这类化合物的分子行为和特性至关重要(Srivastava et al., 2015)。
分子合成和结构表征
2-(3-氟苯基氨基)乙酸被用于合成和结构表征相关化合物。例如,通过硝化、硼氢化四氢呋喃处理、氨解和催化氢化的过程,制备了类似2-(5-氨基-2-硝基苯基)乙醇的衍生物,展示了2-(3-氟苯基氨基)乙酸在合成复杂分子结构中的化学多样性和实用性(Zhao De-feng, 2007)。
光物理学和光化学研究
该化合物一直是光物理学和光化学研究的研究对象。例如,其氟苯基衍生物已被用于研究其晶体结构和光引发反应。这些研究提供了有关晶体学数据、相互作用稳定性以及化合物在光照下的行为的见解,有助于理解它们的光物理性质以及在材料科学和光聚合等领域的潜在应用(Prabhuswamy et al., 2021) (Aydın et al., 2005)。
分析化学和传感应用
在分析化学领域,已经探索了与2-(3-氟苯基氨基)乙酸相关的化合物用于传感应用。例如,基于相关化合物开发了一种化学传感器,用于检测和生物成像活细胞中的Al(3+)。这项研究表明了这类化合物在创建金属离子敏感和选择性检测系统方面的潜力,有助于推动生物成像和环境监测方面的进展(Gui et al., 2015)。
作用机制
Target of Action
The primary targets of 2-(3-Fluorophenylamino)acetic acid are currently unknown. This compound is a derivative of indole , which is known to bind with high affinity to multiple receptors . .
Mode of Action
As a derivative of indole, it may share some of the biological activities of other indole derivatives, such as anti-inflammatory, anticancer, and antimicrobial activities . .
Biochemical Pathways
Indole derivatives are known to have diverse biological activities and can affect a variety of biochemical pathways . .
Result of Action
Given its structural similarity to indole, it may have a range of potential biological activities, including antiviral, anti-inflammatory, and anticancer effects . .
生化分析
Biochemical Properties
2-(3-Fluorophenylamino)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases. These interactions often involve the formation of enzyme-substrate complexes, leading to the catalysis of specific biochemical reactions. The nature of these interactions is typically characterized by hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process .
Cellular Effects
2-(3-Fluorophenylamino)acetic acid exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in yeast cells, exposure to 2-(3-Fluorophenylamino)acetic acid can induce stress responses and affect cell viability . Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of action of 2-(3-Fluorophenylamino)acetic acid involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can also lead to changes in gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Fluorophenylamino)acetic acid can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(3-Fluorophenylamino)acetic acid can degrade over time, leading to a reduction in its efficacy . Additionally, long-term exposure to this compound can result in adaptive responses in cells, such as the upregulation of stress response genes and alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of 2-(3-Fluorophenylamino)acetic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity and improving stress tolerance . At high doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
2-(3-Fluorophenylamino)acetic acid is involved in several metabolic pathways, including amino acid metabolism and the tricarboxylic acid cycle. It interacts with enzymes such as aminotransferases and dehydrogenases, which play crucial roles in these pathways . These interactions can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 2-(3-Fluorophenylamino)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at target sites . Additionally, the distribution of 2-(3-Fluorophenylamino)acetic acid can be influenced by its chemical properties, such as solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of 2-(3-Fluorophenylamino)acetic acid is determined by various targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects . The localization of this compound can also influence its activity and function, as it may interact with different biomolecules in distinct cellular environments .
属性
IUPAC Name |
2-(3-fluoroanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-6-2-1-3-7(4-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUADOXKIIFHTSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301312186 | |
| Record name | N-(3-Fluorophenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5319-43-7 | |
| Record name | N-(3-Fluorophenyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5319-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Fluorophenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















